molecular formula C7H9N3O2 B1428487 6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid CAS No. 915140-72-6

6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid

Cat. No. B1428487
M. Wt: 167.17 g/mol
InChI Key: QOSQKVPPODILND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The compound is also known by the synonym "6-methyl-2-methylaminopyrimidine-4-carboxylic acid" .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid”, can be achieved through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More recent methods involve a copper-catalyzed cyclization of ketones with nitriles or an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .


Molecular Structure Analysis

The InChI code for “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” is 1S/C7H9N3O2/c1-4-3-5(6(11)12)10-7(8-2)9-4/h3H,1-2H3,(H,11,12)(H,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” can be complex and depend on various factors. For instance, the Dimroth rearrangement, a process involving the isomerization of heterocycles, can be used in the synthesis of condensed pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

“6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” is a powder at room temperature . The compound’s storage temperature is room temperature .

Scientific Research Applications

    • Application : This compound is used in the synthesis of various organic compounds .
    • Method of Application : The specific methods of application can vary depending on the specific synthesis process. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes can also vary depending on the specific synthesis process. In general, it contributes to the formation of the desired organic compound .
    • Application : This compound has been used in the synthesis of antimicrobial and anticancer agents .
    • Method of Application : It is used as a building block in the synthesis of these agents. The specific methods of application would depend on the specific synthesis process .
    • Results or Outcomes : The synthesized agents have shown antimicrobial and anticancer activity .
    • Application : This compound has been used in the synthesis of novel triazole-pyrimidine derivatives .
    • Method of Application : It is used as a building block in the synthesis of these derivatives. The specific methods of application would depend on the specific synthesis process .
    • Results or Outcomes : The synthesized derivatives have shown potential in the treatment of inflammatory diseases .
    • Application : This compound is used in the synthesis of natural and synthetic polymers .
    • Method of Application : The specific methods of application can vary depending on the specific synthesis process. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes can also vary depending on the specific synthesis process. In general, it contributes to the formation of the desired polymer .
    • Application : This compound has been used in the synthesis of antimicrobial agents .
    • Method of Application : It is used as a building block in the synthesis of these agents. The specific methods of application would depend on the specific synthesis process .
    • Results or Outcomes : The synthesized agents have shown antimicrobial activity .
    • Application : This compound has been used in the synthesis of novel triazole-pyrimidine derivatives .
    • Method of Application : It is used as a building block in the synthesis of these derivatives. The specific methods of application would depend on the specific synthesis process .
    • Results or Outcomes : The synthesized derivatives have shown potential in the treatment of inflammatory diseases .
    • Application : This compound is used in the synthesis of natural and synthetic polymers .
    • Method of Application : The specific methods of application can vary depending on the specific synthesis process. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes can also vary depending on the specific synthesis process. In general, it contributes to the formation of the desired polymer .
    • Application : This compound has been used in the synthesis of antimicrobial agents .
    • Method of Application : It is used as a building block in the synthesis of these agents. The specific methods of application would depend on the specific synthesis process .
    • Results or Outcomes : The synthesized agents have shown antimicrobial activity .
    • Application : This compound has been used in the synthesis of novel triazole-pyrimidine derivatives .
    • Method of Application : It is used as a building block in the synthesis of these derivatives. The specific methods of application would depend on the specific synthesis process .
    • Results or Outcomes : The synthesized derivatives have shown potential in the treatment of inflammatory diseases .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” could involve further exploration of its potential biological activities, given that pyrimidine derivatives are key structural fragments of antiviral agents . Additionally, the development of more efficient and eco-friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

6-methyl-2-(methylamino)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-5(6(11)12)10-7(8-2)9-4/h3H,1-2H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSQKVPPODILND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid
Reactant of Route 3
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid
Reactant of Route 4
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid
Reactant of Route 5
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.